[4-(4-Methylpyridin-2-yl)phenyl]methanol
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Overview
Description
4-(4-Methyl(pyridin-2-yl))benzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It features a benzyl alcohol moiety substituted with a 4-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl(pyridin-2-yl))benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of 4-(4-Methyl(pyridin-2-yl))benzaldehyde or 4-(4-Methyl(pyridin-2-yl))benzoic acid.
Reduction: Formation of 4-(4-Methyl(pyridin-2-yl))benzylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(4-Methyl(pyridin-2-yl))benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl(pyridin-2-yl))benzaldehyde
- 4-(4-Methyl(pyridin-2-yl))benzoic acid
- 4-(4-Methyl(pyridin-2-yl))benzylamine
Uniqueness
4-(4-Methyl(pyridin-2-yl))benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its alcohol functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
494785-37-4 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[4-(4-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
InChI Key |
NNYOTAHBUCFBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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